2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Overview
Description
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is a nonpeptidic angiotensin II receptor antagonist . It has a molecular weight of 175.23 . The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
The cyclization to the imidazo[4,5-b]pyridine ring system was effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment to obtain, respectively, imidazo[4,5-b]pyridine and its 2-methyl derivative .Molecular Structure Analysis
The molecular structure of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is represented by the linear formula C10H13N3 . The Inchi Code is 1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13) .Chemical Reactions Analysis
Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored sealed in dry conditions .Scientific Research Applications
Antihypertensive Agents
Specific Scientific Field:
Medicinal chemistry and pharmacology
Summary of Application:
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine has been explored as a nonpeptidic angiotensin II receptor antagonist. Researchers have used its imidazo[4,5-b]pyridine scaffold to examine various positional substitutions in the development of orally active, long-duration antihypertensive agents .
Experimental Procedures:
Results and Outcomes:
The compound’s derivatives have shown promising antihypertensive activity. Researchers assess their efficacy, safety, and duration of action. Quantitative data, such as IC50 values or blood pressure reduction, are reported .
c-MET Kinase Inhibitors
Specific Scientific Field:
Cancer research and drug discovery
Summary of Application:
Imidazopyridine-based inhibitors of c-MET kinases are investigated for their potential in stopping carcinogenesis .
Experimental Procedures:
Results and Outcomes:
Some imidazopyridine derivatives show promising inhibitory activity against c-MET kinases. Researchers analyze IC50 values and explore their selectivity profiles .
Safety And Hazards
properties
IUPAC Name |
2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJWZJOSWSJQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C(=CC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431137 | |
Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
CAS RN |
133240-06-9 | |
Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8NB2AA6HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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